Product packaging for Hexyl butyrate(Cat. No.:CAS No. 2639-63-6)

Hexyl butyrate

Cat. No.: B1222595
CAS No.: 2639-63-6
M. Wt: 172.26 g/mol
InChI Key: XAPCMTMQBXLDBB-UHFFFAOYSA-N
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Description

Historical Perspectives on Hexyl Butyrate (B1204436) Research

The study of hexyl butyrate's presence in nature dates back to its identification as a constituent of various fruits and berries, contributing to their characteristic aromas and flavors nih.govfoodb.ca. This natural occurrence spurred early interest in its chemical properties and synthesis. The fundamental esterification reaction between hexanol and butyric acid, a common organic chemistry transformation, provided accessible routes for its preparation. Historically, the focus was on understanding its organoleptic properties, leading to its incorporation into flavor and fragrance compositions. Research also began to explore its role in biological contexts, such as its identification as an animal metabolite nih.gov.

Significance of this compound in Contemporary Chemical and Biological Sciences

In contemporary chemical sciences, this compound remains highly significant, primarily due to its extensive use in the flavor and fragrance industries . Its pleasant, fruity aroma, often described as reminiscent of apples, apricots, or pineapples, makes it a sought-after ingredient in food products, perfumes, and cosmetics foodb.caodowell.comchemicalbook.comontosight.aiontosight.ai. Beyond its sensory applications, this compound is also recognized for its utility as a chemical intermediate in the synthesis of other complex organic molecules ontosight.ai. Furthermore, a significant research trajectory involves the development of green and sustainable synthesis methods , particularly employing biocatalysis. The use of immobilized lipases for the enzymatic synthesis of this compound represents a modern approach to ester production, offering milder reaction conditions and potentially reduced environmental impact compared to traditional chemical synthesis nih.govmdpi.comsci-hub.sesrce.hrresearchgate.net.

In the biological sciences, this compound's significance is multifaceted. It is recognized as a metabolite and is found naturally in numerous fruits and even in certain insect species, where it can play a role in chemical communication , such as acting as a component of pheromones nih.govfoodb.caresearchgate.net. Research has also explored its potential biological activities , including antimicrobial and antifungal properties, although further investigation is required to fully elucidate these roles ontosight.ai. Its presence in metabolic pathways, particularly related to lipids, also underscores its biological relevance researchgate.net.

Overview of Research Trajectories for this compound

The research landscape for this compound has evolved considerably. Initial investigations focused on its identification in natural sources and the development of fundamental chemical synthesis routes nih.govfoodb.caodowell.com. This was followed by extensive research into its organoleptic properties and its application in the flavor and fragrance sectors , leading to detailed studies on its scent profiles and synergistic effects with other esters foodb.caodowell.comchemicalbook.comontosight.aiontosight.aiperflavory.comperfumerflavorist.com.

A prominent contemporary research trajectory centers on biocatalytic synthesis . Studies are actively exploring the optimization of enzymatic esterification using various immobilized lipases, investigating factors such as enzyme immobilization supports, reaction conditions (temperature, molar ratios), and enzyme reusability to achieve high conversion yields and process efficiency nih.govmdpi.comsci-hub.sesrce.hrresearchgate.net. This aligns with the broader trend towards green chemistry and sustainable manufacturing processes in the chemical industry.

Concurrently, research continues to explore its biological roles , including its participation in metabolic pathways and its function in interspecies communication nih.govfoodb.caresearchgate.netresearchgate.net. Investigations into its environmental fate and safety assessments for its widespread use in consumer products are also ongoing, contributing to a comprehensive understanding of its impact ontosight.airesearchgate.netresearchgate.net.

Physical and Chemical Properties of this compound

This compound exhibits a range of physical and chemical properties that dictate its behavior and applications. Its liquid state at room temperature, characteristic fruity odor, and solubility profile in organic solvents are key attributes. The following table summarizes some of its essential properties, derived from various scientific databases and literature.

PropertyValueSource(s)
Chemical Formula C₁₀H₂₀O₂ nih.govfoodb.caperflavory.comscbt.com
Molecular Weight 172.26 g/mol nih.govfoodb.caperflavory.comscbt.com
IUPAC Name Hexyl butanoate nih.govfoodb.ca
CAS Number 2639-63-6 odowell.comontosight.aiperflavory.comscbt.com
Appearance Colorless clear liquid foodb.caperflavory.com
Odor Description Fruity (apple, apricot, pear), sweet, waxy, green, fatty, vegetative nih.govfoodb.caodowell.comchemicalbook.comontosight.aiontosight.aiperflavory.comperfumerflavorist.comsolubilityofthings.com
Boiling Point 204.00–206.00 °C @ 760.00 mm Hg / 205 °C (lit.) nih.govodowell.comchemicalbook.comperflavory.com
Melting Point -78 °C nih.govodowell.comperflavory.com
Density 0.858–0.869 / 0.851 g/mL at 25 °C nih.govodowell.comchemicalbook.com
Refractive Index 1.413–1.419 / n²⁰/D 1.417 nih.govodowell.comchemicalbook.com
Flash Point 178 °F (81.11 °C) TCC perflavory.com
Water Solubility Slightly soluble / 0.11 g/L foodb.casolubilityofthings.com
Solubility in Solvents Soluble in organic solvents ontosight.aisolubilityofthings.com
logP (o/w) 3.842 (estimated) perflavory.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B1222595 Hexyl butyrate CAS No. 2639-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl butanoate
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InChI

InChI=1S/C10H20O2/c1-3-5-6-7-9-12-10(11)8-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPCMTMQBXLDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047559
Record name Hexyl butyrate
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Molecular Weight

172.26 g/mol
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Physical Description

Liquid, Colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellow liquid with a fruity, apricot odour
Record name Butanoic acid, hexyl ester
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Record name Hexyl butyrate
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Record name Hexyl butyrate
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Record name Hexyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/225/
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Boiling Point

204.00 to 206.00 °C. @ 760.00 mm Hg
Record name Hexyl butyrate
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Density

0.858-0.869
Record name Hexyl butyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

2639-63-6
Record name Hexyl butyrate
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Record name Hexyl butyrate
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Record name Butanoic acid, hexyl ester
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Record name Hexyl butyrate
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Record name HEXYL BUTYRATE
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Record name Hexyl butyrate
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Melting Point

-78 °C
Record name Hexyl butyrate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Biosynthesis of Hexyl Butyrate

Distribution of Hexyl Butyrate (B1204436) in Biological Systems

Hexyl butyrate is a volatile organic compound that contributes to the natural aroma profile of many biological systems. Its distribution is widespread, particularly within the plant kingdom, and it also plays a crucial role in chemical communication among insects.

In Fruits and Plants: The compound is a significant component of the essential oils and aromatic bouquets of numerous fruits and plants. It has been identified in a wide variety of fruits, where it contributes to their distinctive sweet and fruity notes. nih.govresearchgate.net Its presence is not limited to fruits; it has also been detected in the essential oils of flowers and other plant tissues. nih.gov

Table 1: Natural Occurrence of this compound in Selected Fruits & Plants This table is interactive. You can sort the columns by clicking on the headers.

Common NameScientific NameFamily
AppleMalus domesticaRosaceae
ApricotPrunus armeniacaRosaceae
BananaMusa spp.Musaceae
CherryPrunus aviumRosaceae
GuavaPsidium guajavaMyrtaceae
MangoMangifera indicaAnacardiaceae
Passion FruitPassiflora edulisPassifloraceae
PearPyrus communisRosaceae
PlumPrunus domesticaRosaceae
StrawberryFragaria × ananassaRosaceae
Roman ChamomileChamaemelum nobileAsteraceae
LavenderLavandula spp.Lamiaceae

In Animal Systems: Beyond the plant kingdom, this compound serves as a vital semiochemical, specifically a sex pheromone, in several insect species, particularly within the Miridae family (plant bugs). nih.gov In these insects, females produce and release this compound, often in combination with other volatile compounds, to attract males for mating. nih.gov The specific ratio of this compound to other compounds can be critical for species recognition and reproductive isolation. nih.govfrontiersin.org

Table 2: Role of this compound in Selected Insect Species This table is interactive. You can sort the columns by clicking on the headers.

Insect SpeciesCommon NameFunction
Lygus rugulipennisEuropean Tarnished Plant BugFemale-produced sex pheromone component
Lygus hesperusWestern Tarnished Plant BugFemale-produced sex pheromone component
Lygus lineolarisTarnished Plant BugFemale-produced sex pheromone component
Apolygus spinolaePlant BugFemale-produced sex pheromone component
Lygus pratensisTarnished Plant BugFemale-produced sex pheromone component

Biosynthetic Pathways and Precursors of this compound

The biosynthesis of this compound in plants is a multi-step process that primarily involves derivatives of fatty acid metabolism. The final and crucial step in the formation of this and other volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govfrontiersin.orgnih.gov These enzymes facilitate the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule. nih.gov

For this compound, the direct precursors are n-hexanol and butyryl-CoA . nih.govnih.gov

Formation of n-Hexanol (Alcohol Precursor): The six-carbon alcohol, n-hexanol, is typically derived from the lipoxygenase (LOX) pathway. This pathway begins with the oxidation of polyunsaturated fatty acids, such as linoleic acid and linolenic acid. The resulting hydroperoxides are cleaved by hydroperoxide lyase (HPL) to form C6 aldehydes, like hexanal. These aldehydes are then reduced by alcohol dehydrogenase (ADH) enzymes to their corresponding alcohols, yielding n-hexanol. mdpi.com

Formation of Butyryl-CoA (Acyl Precursor): The four-carbon acyl group donor, butyryl-CoA, is an intermediate in the β-oxidation of fatty acids. frontiersin.org This metabolic cycle systematically shortens long-chain fatty acids, producing acetyl-CoA and, in this case, providing butyryl-CoA as a substrate for ester synthesis.

Esterification by Alcohol Acyltransferase (AAT): The final step is the enzymatic esterification where an AAT enzyme catalyzes the transfer of the butyryl group from butyryl-CoA to n-hexanol, forming this compound and releasing coenzyme A. nih.govnih.gov The expression and activity of specific AAT genes, such as MpAAT1 in apples, increase significantly during fruit ripening, which correlates with the emission of hexyl esters and other volatile compounds that define the fruit's mature aroma. nih.gov The substrate specificity of these AAT enzymes for various alcohols and acyl-CoAs is a key factor in determining the final profile of volatile esters produced by a particular fruit. nih.govnih.gov

This pathway highlights a sophisticated biological process where primary metabolites (fatty acids) are converted into specialized secondary metabolites (volatile esters) that play significant roles in plant ecology, such as attracting pollinators and seed dispersers through fruit aroma.

Synthesis and Production Methodologies of Hexyl Butyrate for Research Applications

Chemical Synthesis Approaches for Hexyl Butyrate (B1204436)

The fundamental chemical synthesis of hexyl butyrate involves the esterification reaction between hexanol and butyric acid ontosight.ai. This reaction is a condensation process where a molecule of water is eliminated, forming the ester and water as a byproduct ontosight.ai.

Hexanol + Butyric Acid ⇌ this compound + Water

Traditionally, this esterification has been carried out using chemical catalysts, such as strong mineral acids (e.g., sulfuric acid) or organic acids like p-toluenesulfonic acid nih.govontosight.ai. These catalysts facilitate the nucleophilic attack of the alcohol on the carboxylic acid. However, chemical synthesis methods often require elevated temperatures and can lead to the formation of undesirable by-products, necessitating extensive purification steps. Furthermore, the use of strong acids can result in equipment corrosion and environmental concerns, making enzymatic methods a more attractive alternative for research and industrial applications seeking cleaner processes nih.govmdpi.com.

Biotechnological and Enzymatic Synthesis of this compound

Key Enzymes and Immobilization Strategies:

Lipases: Various lipases have demonstrated efficacy in this compound synthesis. Notably, Candida rugosa lipase (B570770) (CRL) immobilized on supports such as Diaion HP-20 has been extensively studied, achieving high conversion rates nih.govresearchgate.netnih.gov. Novozym 435, an immobilized form of Candida antarctica lipase B, is another widely used biocatalyst, known for its broad substrate acceptance and good performance in ester synthesis mdpi.comdoi.org. Lipozyme IM-77, derived from Rhizomucor miehei, has also been employed, particularly in transesterification reactions scielo.brsrce.hr.

Cutinases: Rhodococcus cutinase has also been investigated for the synthesis of alkyl butyrates, including this compound, showing a preference for C6 chain substrates (hexanol) jmb.or.krjmb.or.kr.

Reaction Pathways:

Two primary enzymatic reaction pathways are utilized:

Direct Esterification: This involves the direct reaction between hexanol and butyric acid. Research indicates that direct esterification often yields higher product concentrations and conversion rates compared to transesterification for this compound synthesis doi.org.

Transesterification: This method involves reacting an ester (e.g., ethyl butyrate or tributyrin) with hexanol, with the enzyme catalyzing the exchange of the acyl group. For instance, this compound can be synthesized by the transesterification of hexanol with tributyrin (B1683025) using immobilized Rhizomucor miehei lipase scielo.brsrce.hr.

Optimization of Reaction Parameters:

Extensive research has focused on optimizing the reaction conditions to maximize this compound yield and conversion. Statistical methodologies, such as the Box-Behnken design and Response Surface Methodology (RSM), are frequently employed to systematically evaluate and optimize parameters like temperature, substrate molar ratio, enzyme loading, and reaction time nih.govresearchgate.netnih.govsrce.hr.

Temperature: Optimal temperatures typically range from 30°C to 70°C, depending on the specific enzyme and solvent system used researchgate.netsrce.hrjmb.or.kr. For example, Candida rugosa lipase has shown high conversion at temperatures around 47-60°C nih.govresearchgate.netnih.gov, while Rhodococcus cutinase performs well at 30°C jmb.or.kr.

Substrate Molar Ratio: The molar ratio of butyric acid to hexanol (or acyl donor to alcohol) significantly impacts conversion. Ratios such as 1:1.4, 1:2, or 1:1.8 have been found to be optimal in various studies nih.govresearchgate.netnih.govsrce.hr.

Enzyme Loading: The amount of enzyme used, often expressed as a percentage of substrate weight or volume, is critical. For instance, loadings around 15-17% of immobilized Candida rugosa lipase have been reported for high conversions nih.govresearchgate.netnih.gov.

Reaction Time: Reaction times can vary considerably, from a few hours (e.g., 8 hours) to over 48 hours, depending on the enzyme activity, temperature, and substrate concentrations doi.orgjmb.or.krpjsir.org.

Solvent Systems: While solvent-free systems are increasingly preferred for environmental and cost reasons, organic solvents like n-hexane, isooctane, or supercritical carbon dioxide (SCCO2) are also utilized. Non-polar organic solvents can enhance enzyme stability and reaction rates mdpi.comdoi.orgjmb.or.krpjsir.org.

Water Activity: The presence and activity of water play a crucial role in enzymatic esterification. While some esterification reactions benefit from controlled water activity (e.g., 0.45), others can proceed effectively with minimal added water, as the reaction itself produces water mdpi.compjsir.org.

Research Findings and Yields:

Studies have reported high conversion rates for this compound synthesis using optimized enzymatic methods. For example, Candida rugosa lipase immobilized on Diaion HP-20 has achieved conversions of over 95% under specific optimized conditions nih.govresearchgate.netnih.gov. Novozym 435 has also demonstrated effective esterification, with direct esterification yielding higher results than transesterification doi.org. Immobilized enzymes often retain significant catalytic activity over multiple reaction cycles, with some studies reporting retention of 60% or more of their initial activity after ten cycles, underscoring their potential for sustainable research applications nih.govresearchgate.net.

Table 1: Summary of Enzymatic Synthesis Approaches for this compound

Enzyme / BiocatalystReaction TypeKey ConditionsYield/ConversionNotesSource
Candida rugosa lipase (CRL) on Diaion HP-20Esterification47.0 °C, 1:2 (acid:alcohol), 480 min95.01% conversionRetained 60% activity after 10 cycles nih.govresearchgate.netnih.gov
Candida rugosa lipase (CRL) on Diaion HP-20Esterification59.5 °C, 1:2 (acid:alcohol), 180 min94.5% conversion nih.govresearchgate.netnih.gov
Candida rugosa lipase (CRL) on Diaion HP-20Esterification47.25 °C, 1:1.4 (acid:alcohol), 60 min90.8% conversion nih.govresearchgate.netnih.gov
Novozym 435 (Candida antarctica lipase B)Esterification40 °C, equimolar substrates (0.1-1.5 M)Higher yieldsSuperior to transesterification doi.org
Novozym 435 (Candida antarctica lipase B)Transesterification40 °C, equimolar substrates (0.1-1.5 M)Lower yields doi.org
Lipozyme IM-77 (Rhizomucor miehei lipase)Transesterification50 °C, 1.8:1 (tributyrin:hexanol), 8.3 h95.3% conversionOptimized via RSM; predicted 96.2% srce.hr
Rhodococcus cutinase (immobilized)Esterification30 °C, 100 mM butyric acid, 100 mM hexanol, 8 h85 mM producedC6 chain substrate showed highest enzyme activity jmb.or.krjmb.or.kr
Candida rugosa lipase (CRL) immobilized on supportsEsterificationOptimized conditions (e.g., 50 °C, 1.8:1 ratio, 8.3 h)95.3% conversionOptimized via Box-Behnken design researchgate.net

Advanced Analytical Techniques for Hexyl Butyrate Research

Chromatographic Techniques for Hexyl Butyrate (B1204436) Analysis

Chromatography is a cornerstone for the separation and analysis of volatile compounds like hexyl butyrate. Gas chromatography and high-performance liquid chromatography are the primary methods utilized for its quantification and identification.

Gas Chromatography (GC)

Gas chromatography is extensively used for analyzing this compound, particularly in studies of fruit volatiles and flavor profiles. nih.govhst-j.org The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. When coupled with a Flame Ionization Detector (FID), it provides quantitative data on the concentration of the ester. For instance, in a study optimizing the enzymatic synthesis of this compound, GC-FID was used to analyze the product. The analysis was performed on a GC-2010 Plus - SHIMADZU with a Restek capillary column, where the retention time for this compound was determined to be 5.7 minutes under specific temperature programming. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For definitive identification, GC is often coupled with mass spectrometry (MS). GC-MS combines the separation power of GC with the identification capabilities of MS, which fragments molecules and separates the resulting ions by their mass-to-charge ratio. This hybrid technique is a powerful tool for identifying volatile compounds in complex mixtures. mdpi.com It has been successfully used to analyze the secretions of the metathoracic scent glands in insects and to identify volatile compounds in the peels of numerous apple cultivars, where this compound is a key aroma compound. nih.gov

High-Performance Liquid Chromatography (HPLC)

While GC is more common for volatile esters, reverse-phase high-performance liquid chromatography (RP-HPLC) also serves as a viable analytical method for this compound. sielc.com One method uses a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

TechniqueColumn/Stationary PhaseDetectorKey Findings/ParametersReference(s)
GC-FIDRestek capillary column (0.25 mm diameter, 0.25 µm length)Flame Ionization Detector (FID)Retention time for this compound was 5.7 min. Used to quantify ester conversion in synthesis reactions. nih.gov
GC-MSVarious capillary columnsMass Spectrometer (MS)Identification of this compound in apple peels and strawberry fruit. A key technique for profiling volatile compounds in complex food matrices. nih.govhst-j.org
HPLCNewcrom R1 (Reverse Phase)UV or MS (with appropriate mobile phase)Mobile phase: Acetonitrile, water, and phosphoric acid (or formic acid for MS). Suitable for purification and pharmacokinetic studies. sielc.com

Spectroscopic Methods in this compound Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy provide detailed information about the compound's chemical bonds and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize this compound.

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. The spectrum of this compound shows distinct signals corresponding to the protons in the hexyl and butyrate moieties of the ester. chemicalbook.comnih.gov The chemical shifts are influenced by the local electronic environment of each proton.

AssignmentChemical Shift (ppm) (399.65 MHz, CDCl₃)
-O-CH₂ -(CH₂)₄-CH₃4.066
-CO-CH₂ -CH₂-CH₃2.280
-CO-CH₂-CH₂ -CH₃1.655
-O-CH₂-CH₂ -(CH₂)₃-CH₃1.620
-(CH₂)₃-CH₃ (Hexyl & Butyl)1.33
-CH₂-CH₃ (Butyl)0.950
-CH₂-CH₃ (Hexyl)0.893

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, confirming the structure of the ester. nih.govchemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's chemical bonds. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific functional groups. For this compound, a prominent and characteristic absorption band is the C=O (carbonyl) stretching vibration of the ester group. nih.gov This strong peak is a key identifier for esters in IR analysis.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. nih.govqub.ac.uk It is particularly useful for studying the skeletal vibrations of organic molecules. For esters like this compound, the carbonyl (C=O) stretching vibration is also a strong and characteristic band in the Raman spectrum, typically found between 1729 and 1748 cm⁻¹. nih.govqub.ac.uk The intensity of the C=O vibration in esters has been observed to increase with the length of the carbon chain. ias.ac.in Raman spectroscopy can also provide information on chain length and unsaturation by analyzing ratios of different vibrational bands. nih.govqub.ac.uk A Bruker MultiRAM Stand Alone FT-Raman Spectrometer has been used to obtain the Raman spectrum of this compound. nih.gov

Other Advanced Analytical Methodologies for this compound

Beyond standard chromatography and spectroscopy, other advanced techniques are emerging for the analysis of volatile compounds like this compound, offering advantages in speed, sensitivity, and dimensionality.

Ion Mobility Spectrometry (IMS)

Ion mobility spectrometry (IMS) is a rapid separation technique that separates ionized molecules in the gas phase based on their size, shape, and charge. nih.govutwente.nl It operates at ambient pressure and can distinguish between different volatile and semi-volatile compounds. mdpi.com Because of its speed and sensitivity, IMS is a promising tool for real-time process monitoring and quality control in the food industry, such as in chocolate manufacturing where flavor compounds are critical. mdpi.com

When coupled with gas chromatography (GC-IMS), the technique gains an additional dimension of separation. scielo.brresearchgate.net GC-IMS first separates compounds based on their retention time in the GC column, and then the ions are further separated based on their drift time in the IMS cell. scielo.br This two-dimensional separation provides high selectivity and allows for the creation of unique "fingerprints" for complex samples, making it a powerful method for analyzing food VFCs (Volatile Flavor Compounds) and comparing different product formulations, such as plant-based and real pork mince. scielo.br The combination of GC with IMS is recommended for the simultaneous analysis of multiple volatile compounds in food quality control. nih.gov

Flavor Chemistry and Sensory Perceptions of Hexyl Butyrate

Contribution of Hexyl Butyrate (B1204436) to Complex Flavor Profiles

Hexyl butyrate is a versatile flavor compound, contributing a distinct sweet, fruity, and sometimes waxy or green note to various flavor profiles. It is naturally found in fruits such as apples, pears, bananas, and passion fruit, where it plays a role in their characteristic aromas perfumerflavorist.comsolubilityofthings.comfoodb.cafragranceconservatory.comodowell.comchemicalbook.comhst-j.orgmdpi.comredalyc.orgresearchgate.netontosight.ai. Its aroma is often described as reminiscent of pineapple, tropical fruits, apples, and even apricot perfumerflavorist.comfoodb.caodowell.comchemicalbook.comontosight.aiconsolidated-chemical.comcymitquimica.comventos.com.

In complex flavor formulations, this compound often works synergistically with other esters, particularly hexyl acetate (B1210297) and hexyl hexanoate (B1226103). For instance, in peach flavors, this compound can be used at levels similar to hexyl hexanoate, contributing to a "skinny" peach profile perfumerflavorist.com. In pear flavors, a balance between this compound and hexyl hexanoate is effective, with this compound being a primary contributor perfumerflavorist.com. Plum flavors benefit significantly from this compound taking the lead, often used at higher concentrations than hexyl hexanoate perfumerflavorist.com. In melon flavors, it can be used at moderate to high levels depending on the desired juiciness perfumerflavorist.com. For banana flavors, this compound adds freshness and depth, often in conjunction with hexyl hexanoate perfumerflavorist.com. Guava and kiwi flavors also utilize this compound as a primary ester for achieving their characteristic profiles perfumerflavorist.com. Furthermore, it can round out dominant notes in apple flavors and add subtle realism to apricot and nectarine profiles perfumerflavorist.com. Even in savory applications like bacon and ham flavors, this compound can provide a subtle yet useful lift perfumerflavorist.com. Its contribution to the "fruity" and "sweet" sensory attributes has also been noted in beverages like cider mdpi.com.

Quantitative Sensory Analysis of this compound

Quantitative sensory analysis provides crucial data on the perception of flavor compounds like this compound, including their detection thresholds and intensity. While specific quantitative descriptive analysis (QDA) data for this compound alone is not extensively detailed in the provided search results, general observations about its aroma and taste characteristics at specific concentrations are available.

The taste characteristics of this compound at 10 ppm are described as fruity, green, waxy, fatty, and vegetative odowell.comchemicalbook.comparchem.com. Its odor is often described as green, sweet, fruity, apple, waxy, and soapy parchem.comflavscents.comsigmaaldrich.com. At a 10% solution, its odor is characterized as green, sweet, fruity, apple, waxy, and soapy flavscents.com. Another description notes it as green, fruity, estery, and vegetative with a waxy nuance at a 2% concentration flavscents.com.

Aroma threshold values for this compound indicate a detection threshold of 250 ppb odowell.comchemicalbook.com. While precise flavor threshold data is not explicitly detailed, its contribution to flavor profiles at specific ppm levels in various fruit applications suggests a potent impact perfumerflavorist.com. For example, in subtle, authentic fresh peach flavors, lower levels nearer 100 ppm are preferred, while higher levels work in "skinny" peach flavors perfumerflavorist.com. In plum flavors, levels up to 2,000 ppm are suggested perfumerflavorist.com.

Table 1: Sensory Characteristics of this compound

Sensory AttributeConcentration/ContextDescriptionSource
Odor10% solutionGreen, sweet, fruity, apple, waxy, soapy flavscents.com
Odor2% solutionGreen, fruity, estery, vegetative, waxy nuance flavscents.com
OdorGeneralFruity, green, powerful, slight anisic sweet undertone aurochemicals.com
OdorGeneralSweet, fruity, pineapple, tropical fruits consolidated-chemical.com
OdorGeneralSweet, fruity, apples, pineapples consolidated-chemical.comchemimpex.com
OdorGeneralFruity, slightly sweet ontosight.ai
OdorGeneralGreen, fruity, estry and vegetative with a waxy nuance parchem.com
Taste10 ppmFruity, green, waxy, fatty, vegetative odowell.comchemicalbook.com
TasteGeneralSweet, suggestive of pineapple ventos.com
Flavor AssociationStrawberry (red stage)Sweetness and overall liking hst-j.org
Flavor AssociationCiderFruity, sweet mdpi.com

Mechanisms of this compound Perception

The perception of this compound is influenced by its physical and chemical properties, including its volatility and solubility, which dictate how it is released and interacts with olfactory and gustatory receptors.

This compound is characterized by its low volatility cymitquimica.comchemimpex.com. This property is crucial for its sustained release and presence in the aroma profile of products. Its excellent solubility in organic solvents and miscibility with alcohols and ethers enhance its utility in various formulations solubilityofthings.comontosight.aiconsolidated-chemical.comcymitquimica.comventos.comaurochemicals.comchemimpex.comsigmaaldrich.com. Conversely, it is only slightly soluble or practically insoluble in water due to its hydrophobic nature, a common characteristic of longer-chain esters solubilityofthings.comontosight.aiconsolidated-chemical.comcymitquimica.comventos.comadv-bio.com. This limited water solubility means its release and perception can be influenced by the matrix in which it is incorporated.

The volatility and solubility characteristics are key to its aroma release. For instance, its low volatility suggests it will not evaporate as quickly as more volatile compounds, contributing to a longer-lasting aroma. Its solubility in the food or beverage matrix influences how it is released during consumption, impacting both orthonasal (inhaled through the nose) and retronasal (released from the mouth during chewing and swallowed) olfactory perception mdpi.com. The interaction of this compound with other volatile compounds can also modulate its perception, leading to synergistic or masking effects within a complex flavor matrix perfumerflavorist.comredalyc.orgmdpi.com.

Compound List:

this compound

Hexyl butanoate

Hexyl hexanoate

Hexyl acetate

Butyric acid

Hexanol

Ethyl butyrate

Ethyl hexanoate

Methyl isovalerate

Hexanal

2-hexenal

1-hexanol (B41254)

2-ethyl-1-hexanol

4-methoxy-2,5-dimethyl-3(2H)-furanone

Linalool

γ-dodecalactone

Methyl butanoate

Butyl acetate

Ethyl 2-methyl butyrate

2-methyl butyl acetate

Propyl 3-methyl butyrate

Trans-Methyl cinnamate (B1238496)

Ethyl isobutyrate

Pentyl acetate

Isopentyl acetate

Propyl isobutyrate

Methyl hexanoate

Ethyl caproate

Isoamyl acetate

Ethyl caprylate

Terpenes

3-methyl-1-butanol

2-methyl-1-propanol (B41256)

Butanol

3-methylbutyl acetate

2-phenylethanol (B73330)

1,1-diethoxyethane

Pentanoic acid

4-methylphenol

Hexanoic acid

Isovaleric acid

Furfural

Hexyl 2-methylbutyrate (B1264701)

Estragole

α-farnesene

Methyl salicylate (B1505791)

ß-ocimene

ß-caryophyllene

(E)-4,8-dimethyl-1,3,7-nonatriene

(E)-4-oxo-2-hexenal

(Z)-3-hexanal

Acetaldehyde

Hexyl propionate (B1217596)

Phenylethyl phenylacetate (B1230308)

Phenylethyl acetate

Ethyl laurate

Ethyl lactate (B86563)

Ethyl octanoate (B1194180)

1-pentanol (B3423595)

(e)-3-hexen-1-ol

(z)-3- hexen-1-ol (B8302655)

3-methyl-1-butanol

Pentanal

3-methylbutyl acetate

Hexyl acetate

Citrus fruits

Apples

Pears

Bananas

Passion fruit

Apricots

Plums

Melons

Guava

Kiwi

Cantaloupe

Papaya

Plumcot

Starfruit

Mango

Mountain papaya

Chinese quince peel

Hog plum (Spondias mombins L.)

Lavender

Lavandin

Heracleum giganteum

Strawberry

Tarnished plant bugs (Lygus hesperus, Lygus lineolaris)

Plant bug sex pheromones

Biological Activities and Roles of Hexyl Butyrate in Organisms

Biological Roles of Hexyl Butyrate (B1204436) as a Metabolite

Hexyl butyrate is classified as a fatty acid ester, a class of lipids. foodb.ca As such, it is involved in fundamental metabolic processes within organisms. foodb.ca In humans and other animals, it is recognized as a metabolite associated with fatty acid and lipid metabolism pathways. nih.gov Its biological functions are diverse, contributing to cellular processes and energy management. foodb.ca

Key metabolic roles include:

Energy Source: Like other fatty acid esters, this compound can be broken down to provide energy for cellular functions. foodb.ca

Energy Storage: As a lipid-like molecule, it can serve as a component for energy storage. foodb.ca

Cellular Processes: The compound is implicated in biochemical processes such as lipid transport and cell signaling. foodb.ca It may also act as a membrane stabilizer. foodb.ca

This compound is a hydrophobic molecule and is primarily ingested through the consumption of fruits and other foods where it naturally occurs. foodb.ca

Ecological Roles of this compound

This compound serves as a significant semiochemical, a molecule used for communication between organisms. pherobase.complantprotection.plnih.gov It plays critical roles in the chemical ecology of numerous insect species, functioning as a pheromone, allomone (benefiting the sender, harming the receiver), and attractant. pherobase.comresearchgate.net

As an Insect Pheromone and Attractant: this compound is a well-documented component of the sex pheromones for many species of plant bugs, particularly within the Miridae family. researchgate.net For instance, it is found in the metathoracic scent glands of female Apolygus spinolae bugs, where it is part of a specific blend of compounds that attract males. nih.gov However, the ratio of this compound to other compounds is critical; in A. spinolae, adding this compound at 50% or more of the primary attractant can strongly inhibit male attraction, demonstrating its complex role in ensuring species-specific signaling. nih.gov

The compound is also a key component of the female-produced sex pheromones in several economically important Lygus species (lygus bugs), where it helps mediate mate location. researchgate.net Furthermore, when disturbed, Tarnished plant bugs (Lygus hesperus and Lygus lineolaris) release this compound, suggesting it may also function as an alarm pheromone or a defensive chemical. foodb.ca

In Plant-Insect Interactions: Naturally occurring in many fruits and berries, such as apples, pears, and passion fruit, this compound contributes to their characteristic fruity and floral scents. chemicalbook.comfoodb.caodowell.com This volatile emission can act as a signal to attract pollinators or fruit-eating animals that help with seed dispersal. Conversely, it can also attract herbivores. Studies have shown its effectiveness in pest management strategies, where it can be used as a repellent to push pests like the lygus bug away from valuable crops such as strawberries. organic-center.org

The following table details some of the specific ecological roles of this compound for various organisms:

OrderFamilySpeciesRole of this compoundFunction Category
Heteroptera AlydidaeAlydus eurinusPheromoneP
Heteroptera CoreidaeElasmopoda valgaAllomoneAl
Heteroptera MiridaeApolygus spinolaeComponent of female sex pheromone; inhibitor at high concentrationsP
Heteroptera MiridaeLygus spp. (Lygus bugs)Component of female sex pheromone; repellentP
Diptera ChloropidaeConioscinella sp.AttractantA
Diptera ChloropidaeOlcella cinereaAttractantA
Diptera ChloropidaeOlcella trigrammaAttractantA
Diptera MilichiidaeLeptometopa nilssoniAttractantA
Diptera MilichiidaeNeophyllomyza sp.AttractantA

Table based on data from The Pherobase. pherobase.com A=Attractant, Al=Allomone, P=Pheromone.

Potential Pharmacological and Health-Related Activities

Direct research into the pharmacological activities of this compound as a distinct compound is limited. However, its use in certain industries and its chemical structure provide insight into its potential health-related applications.

Upon ingestion, it is expected that this compound would be hydrolyzed by esterase enzymes in the body into its constituent parts: hexanol and butyrate (butanoic acid). The biological effects would then stem from these individual metabolites. Butyrate, in particular, is a well-studied short-chain fatty acid (SCFA) with numerous documented health benefits. nih.gov It is a crucial metabolite produced by gut bacteria through the fermentation of dietary fiber. nutriscienceusa.com

Potential health benefits derived from the butyrate released from this compound could include:

Gut Health: Butyrate is the primary energy source for colonocytes (the cells lining the colon), helping to maintain the integrity of the gut barrier. verbbiotics.comguthealthydietitian.com This is vital for preventing toxins and harmful bacteria from entering the bloodstream. uw.edu

Anti-inflammatory Effects: Butyrate has demonstrated significant anti-inflammatory properties within the gut and systemically. nih.gov It helps to modulate the immune response and may reduce the severity of inflammatory conditions. nutriscienceusa.com

Immune System Support: It supports healthy immune function by stimulating cellular receptors that trigger the activation of immune cells and the production of antimicrobial peptides. nutriscienceusa.com

Gut-Brain Axis: Emerging research indicates that butyrate can influence the gut-brain axis, potentially affecting appetite, mood, and neurological health. nih.govuw.edu

While these benefits are associated with butyrate, it is important to note they are not the direct effects of the this compound ester itself but rather of one of its metabolic products.

Metabolic Pathways and Biochemical Interactions of Butyrate and Its Derivatives

Butyrate (B1204436) Metabolism as a Key Biological Pathway

Butyrate, a short-chain fatty acid, is a pivotal molecule in mammalian metabolism, particularly within the colon. nih.gov The majority of butyrate in the human body is not obtained from dietary sources but is produced by the gut microbiota through the fermentation of indigestible carbohydrates, such as dietary fiber. nih.govresearchgate.net Specific anaerobic bacteria, including those from the genera Clostridium, Eubacterium, and Butyrivibrio, are responsible for this fermentation process. nih.gov

There are four primary known pathways for bacterial butyrate production, all of which converge at the conversion of crotonyl-CoA to butyryl-CoA. asm.org These pathways are:

The Acetyl-CoA pathway: Where two molecules of acetyl-CoA are converted to butyryl-CoA. asm.org

The Glutarate pathway asm.org

The 4-aminobutyrate pathway asm.org

The Lysine pathway asm.org

Once produced in the colonic lumen, butyrate serves as the primary energy source for colonocytes, the epithelial cells lining the colon, providing 70-80% of their energy requirements. nih.govmdpi.com Its metabolism is crucial for maintaining colonic homeostasis. mdpi.com The process begins with the transport of butyrate into the colonocytes, which can occur via passive diffusion or through carrier-mediated transporters like MCT1 and SMCT1. mdpi.com

Inside the colonocyte, butyrate is transported into the mitochondria where it undergoes β-oxidation. nih.gov This process converts butyrate into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. nih.govmdpi.com The subsequent oxidative phosphorylation results in the production of a significant amount of ATP, with carbon dioxide as a byproduct. nih.gov This energy production is vital for functions such as the reabsorption of water and electrolytes. mdpi.com The absence of microbial-produced butyrate can lead to an energy-deprived state in colonocytes, characterized by the downregulation of key enzymes involved in β-oxidation and the TCA cycle. nih.govnih.gov

Table 1: Major Bacterial Pathways for Butyrate Synthesis This interactive table summarizes the main metabolic routes used by gut microbiota to produce butyrate.

Pathway Name Primary Substrate(s) Key Intermediate(s) Reference
Acetyl-CoA Pathway Acetyl-CoA Acetoacetyl-CoA, Crotonyl-CoA, Butyryl-CoA asm.org
Glutarate Pathway Amino Acids Glutarate, Crotonyl-CoA, Butyryl-CoA asm.org
4-Aminobutyrate Pathway Amino Acids 4-Aminobutyrate, 4-Hydroxybutyrate, Butyryl-CoA asm.org

| Lysine Pathway | Amino Acids (Lysine) | Acetoacetate, Crotonyl-CoA, Butyryl-CoA | asm.org |

Enzymes Involved in Ester Hydrolysis and Synthesis Affecting Hexyl Butyrate Levels

The concentration of this compound in biological and industrial systems is controlled by the action of specific enzymes that catalyze either its synthesis (esterification) or its degradation (hydrolysis). These enzymes largely belong to the hydrolase class.

Enzymatic Synthesis: The biosynthesis of this compound and other short-chain esters is predominantly catalyzed by lipases (Triacylglycerol acyl hydrolases, EC 3.1.1.3) and cutinases (EC 3.1.1.74). nih.govnih.govkoreascience.kr These enzymes, which naturally hydrolyze ester bonds, can effectively drive the reverse reaction of esterification in non-aqueous or microaqueous environments. koreascience.krucp.pt This process is widely used for the "natural" production of flavor esters. nih.gov The synthesis reaction involves the condensation of an alcohol (n-hexanol) and a carboxylic acid (butyric acid). nih.gov

Several microbial lipases have been successfully used for this compound synthesis, often in immobilized forms to enhance stability and allow for reuse. nih.govuni-plovdiv.bg For example, lipase (B570770) from Candida rugosa immobilized on a hydrophobic support has shown high efficiency, achieving up to 89.1% conversion in the synthesis of this compound. nih.gov Similarly, cutinases, such as the one from Rhodococcus, have proven effective in synthesizing various alkyl butyrates, including this compound. nih.gov

Enzymatic Hydrolysis: The hydrolysis of this compound back into hexanol and butyric acid is primarily carried out by carboxylesterases (EC 3.1.1.1). imedpub.comnih.gov These enzymes are part of the α/β hydrolase fold superfamily and are widespread in nature, playing roles in the degradation of xenobiotics and the metabolism of endogenous esters. nih.govresearchgate.net Carboxylesterases typically exhibit broad substrate specificity and are characterized by their ability to hydrolyze simple esters with short to moderate chain lengths. imedpub.comresearchgate.net Studies in various plants, such as strawberries, have identified specific carboxylesterase genes (e.g., FaCXE2, FaCXE3) involved in the hydrolysis of volatile esters, which can include derivatives like hexyl acetate (B1210297), indicating a potential for activity on this compound. nih.gov

Table 2: Key Enzymes in this compound Metabolism This interactive table details the enzymes responsible for the synthesis and hydrolysis of this compound.

Enzyme Class EC Number Reaction Catalyzed Typical Substrates Example Organism/Source Reference
Lipase 3.1.1.3 Synthesis (Esterification) Butyric acid, n-hexanol Candida rugosa, Rhizomucor miehei nih.govftb.com.hr
Cutinase 3.1.1.74 Synthesis (Esterification) Butyric acid, various alcohols (C2-C10) Rhodococcus sp., Thermobifida fusca nih.govjmb.or.kr

| Carboxylesterase | 3.1.1.1 | Hydrolysis | Short-chain esters (e.g., hexyl acetate) | Strawberry (Fragaria × ananassa), Tomato (Solanum lycopersicum) | nih.gov |

Substrate Specificity and Molecular Docking Studies Related to this compound Synthesis

The efficiency of the enzymatic synthesis of this compound is highly dependent on the substrate specificity of the chosen enzyme. Lipases and cutinases exhibit distinct preferences for the chain length and structure of both the alcohol and acyl donor substrates. nih.govmdpi.com

Molecular docking studies provide a computational approach to understanding these experimental observations at the atomic level. nih.govresearchgate.net By modeling the interaction between the substrates (n-hexanol and butyric acid) and the enzyme's active site, researchers can predict binding affinities and conformations. nih.gov For the Rhodococcus cutinase, molecular docking analysis revealed that the hydrophobicity of the alcohol substrate plays a crucial role; greater hydrophobicity correlates with higher accessibility to the enzyme's active site. nih.govjmb.or.kr However, as the alcohol chain length increases, the number of rotatable bonds (torsions) also increases. nih.govjmb.or.kr This can make it sterically more difficult for the hydroxyl group of the alcohol to correctly orient and access the catalytic serine residue within the active site, explaining the drop in activity for alcohols longer than C6. nih.govjmb.or.kr These computational results align well with the experimentally determined substrate preference, confirming that hexanol represents a favorable balance of hydrophobicity and conformational flexibility for this particular enzyme. nih.gov

Table 3: Research Findings on Substrate Specificity for Alkyl Butyrate Synthesis using Rhodococcus Cutinase This interactive table summarizes experimental and computational data on the preference of Rhodococcus cutinase for different alcohol substrates in the synthesis of alkyl butyrates.

Alcohol Substrate (Chain Length) Product Experimental Yield (mM after 8h) Substrate Preference Order Molecular Docking Insights Reference
Ethanol (C2) Ethyl butyrate Lowest 5th Lower hydrophobicity, less favorable binding nih.govjmb.or.kr
1-Butanol (C4) Butyl butyrate High 2nd Good balance of hydrophobicity and accessibility nih.govjmb.or.kr
1-Hexanol (B41254) (C6) This compound Highest (85 mM) 1st Optimal hydrophobicity and accessibility to active site nih.govjmb.or.kr
1-Octanol (C8) Octyl butyrate High 3rd Increased torsions hinder access to catalytic serine nih.govjmb.or.kr

Environmental and Applied Research Perspectives for Hexyl Butyrate

Agricultural Research on Hexyl Butyrate (B1204436)

Hexyl butyrate has been identified as a naturally occurring volatile compound in the ecosystem, particularly in the context of plant-insect interactions. Research in this area focuses on its role as a semiochemical, a chemical substance that carries a message.

Insect Communication: Studies have shown that this compound is one of the primary volatile chemicals released by certain insects, such as the Tarnished Plant Bug (Lygus hesperus and Lygus lineolaris), particularly when they are disturbed or attacked. foodb.ca This suggests a potential role in alarm signaling or defense mechanisms within these species. Further research into the specific behavioral responses elicited by this compound in both predators and other members of the same species could lead to innovative and targeted pest management strategies. Understanding these chemical communication pathways is a key focus of agricultural entomology.

Food Science Applications of this compound

In the field of food science, this compound is a well-established and significant compound, primarily utilized as a flavoring agent. nih.gov Its pleasant, fruity aroma, reminiscent of apple, pineapple, and other tropical fruits, makes it a valuable component in a wide array of food and beverage products. consolidated-chemical.comchemicalbook.comventos.comodowell.com

Flavor Formulations: It is widely used to enhance or impart fruity notes in products such as candies, chewing gum, syrups, baked goods, desserts, and ice creams. consolidated-chemical.com In beverages, it contributes a tropical character to juices, sodas, and cocktails. consolidated-chemical.com Food scientists often use this compound in combination with other esters, like hexyl acetate (B1210297) and hexyl hexanoate (B1226103), to create more complex and authentic fruit flavor profiles for products like apple, pear, and peach beverages. perfumerflavorist.comnbinno.com

Enzymatic Synthesis: There is significant research interest in the "green" synthesis of this compound using enzymes, which aligns with the growing consumer demand for natural products. nih.gov Lipases, particularly from Candida rugosa, are frequently used as biocatalysts for the esterification of n-hexanol and butyric acid to produce this compound. chemicalbook.comnih.gov This enzymatic process is studied to optimize production yields, reduce environmental impact, and achieve a "natural" label for the resulting flavor compound. nih.gov Research has demonstrated high conversion rates, with some studies achieving over 90% conversion under optimized conditions of temperature, substrate molar ratio, and biocatalyst concentration. nih.gov

Below is a table detailing suggested usage levels of this compound in various food flavor applications.

Flavor Application Suggested Usage Level (ppm) in Flavor Concentrate Purpose and Effect
Apple ~1,000Works with hexyl acetate to round out dominant notes and enhance taste. perfumerflavorist.com
Banana 800Adds freshness and depth of taste. perfumerflavorist.com
Guava 1,000Provides a fresh character and covers cloying notes. perfumerflavorist.com
Kiwi 1,500Acts as a key component in the flavor profile. perfumerflavorist.com
Pear 1,000Effective in creating fresh, ripe pear flavors. perfumerflavorist.com
Pineapple ~500Adds a fresh, tropical character and sweetness. perfumerflavorist.com
Plum 2,000Takes the lead in the flavor profile. perfumerflavorist.com
Pomegranate ~2,000Helps to overcome dominant iso-amyl esters and enhances hexyl acetate. perfumerflavorist.com
Watermelon ~500Used at lower levels compared to other melon types. perfumerflavorist.com
Dairy (Butter/Cheese) 50Adds subtle freshness to butter and cheese flavors. perfumerflavorist.com
Tomato (Fresh) 300Contributes to a fresh tomato flavor profile. perfumerflavorist.com
Alcoholic Beverages ~50Lifts the flavor profiles of rum, brandy, and whisky. perfumerflavorist.com

Note: The dose rates are suggested for use in flavors intended to be dosed at 0.05% in the final product, such as a ready-to-drink beverage. perfumerflavorist.com

Cosmetic and Fragrance Applications of this compound

The pleasant and versatile aroma of this compound makes it a popular ingredient in the cosmetic and fragrance industry. chemicalbull.comchemimpex.com Its sweet, fruity, and slightly green scent profile is utilized in a variety of consumer products. fragranceconservatory.com

Perfumery: In fine fragrances, this compound is often included in fruity and tropical-themed perfumes and colognes, typically providing a fresh, sweet top note. consolidated-chemical.com Its scent is described as reminiscent of apples, with a candy-like sweetness. fragranceconservatory.com

Personal Care Products: The compound imparts a refreshing fruity aroma to a wide range of personal care items. consolidated-chemical.com It is incorporated into formulations for shampoos, body washes, lotions, creams, and deodorants to enhance the sensory experience for the consumer. consolidated-chemical.comchemicalbull.com

Home Fragrances: Beyond personal care, this compound is used in products designed to scent living spaces. This includes its use in candles, potpourri, and air fresheners to create a fresh and fruity ambiance. consolidated-chemical.comchemicalbull.com

Aromatherapy: The compound is also found in essential oil blends and diffuser formulations, where its refreshing scent is valued. consolidated-chemical.comchemimpex.com

The olfactory properties of this compound are summarized in the table below.

Property Description
Primary Scent Fruity. fragranceconservatory.com
Secondary Scent Green. fragranceconservatory.com
Odor Description Sweet, fruity aroma with notes resembling apple, pineapple, and tropical fruits. consolidated-chemical.com Also described as having waxy and soapy undertones. perflavory.com
Taste Profile Sweet, suggestive of pineapple. ventos.comodowell.com

Industrial Applications of this compound Beyond Flavor and Fragrance

In addition to its primary roles in the flavor and fragrance sectors, this compound possesses chemical properties that make it useful in other industrial applications. chemicalbull.com

Solvent: Due to its good solubility in most organic solvents and its nature as an ester, this compound is used as a solvent in certain industrial formulations and coatings. consolidated-chemical.comchemicalbull.comguidechem.comsolubilityofthings.com Its ability to dissolve other organic compounds makes it a functional component in various chemical mixtures. guidechem.com

Chemical Intermediate: this compound serves as a valuable intermediate in organic synthesis. consolidated-chemical.comchemimpex.com It can be used as a starting material or a building block in the production of other esters and specialty chemicals. chemimpex.comcymitquimica.com Its ester group can undergo various chemical reactions, allowing for the synthesis of more complex molecules. guidechem.com

Research and Development: In a laboratory setting, the compound is utilized in the synthesis of new chemical compounds and in the prototyping of new materials and products. consolidated-chemical.comchemimpex.com

Conclusion and Future Research Directions for Hexyl Butyrate

Summary of Key Research Findings on Hexyl Butyrate (B1204436)

Research has consistently highlighted hexyl butyrate's primary role as a flavoring and fragrance agent. Its characteristic sweet, fruity aroma, often described as reminiscent of apples, pineapples, and tropical fruits, makes it a valuable component in a wide array of consumer products marketresearchintellect.comsolubilityofthings.comconsolidated-chemical.comodowell.comfoodb.ca. Studies have detailed its natural occurrence in various fruits, contributing to their characteristic scents and flavors solubilityofthings.comfoodb.ca.

Key findings regarding its chemical and physical properties include:

Chemical Identity: this compound (also known as hexyl butanoate) has the molecular formula C₁₀H₂₀O₂ and a molar mass of approximately 172.27 g/mol consolidated-chemical.comodowell.comnih.gov.

Physical State: It is typically a clear, colorless liquid at room temperature consolidated-chemical.comfoodb.ca.

Odor Profile: Described as sweet, fruity, with notes of pineapple and tropical fruits, and sometimes apple or pear marketresearchintellect.comsolubilityofthings.comconsolidated-chemical.comodowell.comfoodb.ca.

Solubility: this compound is slightly soluble in water but miscible with most organic solvents, a characteristic that influences its application in various formulations solubilityofthings.comconsolidated-chemical.com.

Synthesis: It is commonly synthesized through the esterification reaction between hexanol and butyric acid, often catalyzed by acids or enzymes odowell.commdpi.comwur.nlnih.govjmb.or.krjmb.or.krresearchgate.net.

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource
Chemical FormulaC₁₀H₂₀O₂ consolidated-chemical.comnih.gov
Molar Mass172.27 g/mol consolidated-chemical.comnih.gov
AppearanceClear, colorless liquid consolidated-chemical.comfoodb.ca
OdorSweet, fruity (apple, pineapple, tropical fruits) marketresearchintellect.comconsolidated-chemical.com
Boiling Point198–202 °C (or 204–206 °C) consolidated-chemical.comnih.gov
Melting Point-95 °C (or -78 °C) odowell.comnih.gov
Density0.86–0.88 g/cm³ at 20°C consolidated-chemical.com
Refractive Index1.410–1.420 at 20°C consolidated-chemical.com
SolubilitySlightly soluble in water; miscible with organic solvents solubilityofthings.comconsolidated-chemical.com

Unexplored Research Avenues and Gaps in Current Knowledge

Despite its established uses, several areas warrant further investigation to fully leverage this compound's potential.

Advanced Sensory Profiling: While its primary fruity notes are well-documented, a deeper understanding of its nuanced sensory interactions with other flavor and fragrance compounds, particularly in complex matrices like fermented products or multi-component perfumes, remains an area for exploration. Research into synergistic and antagonistic effects could lead to more sophisticated aroma design nih.govacs.org.

Sustainable Synthesis Optimization: While biocatalytic routes using lipases are promising for sustainable production mdpi.comwur.nlnih.govjmb.or.krjmb.or.krresearchgate.net, further research into optimizing enzyme immobilization techniques, reaction conditions (e.g., solvent systems, temperature, pH), and enzyme engineering for enhanced yield, purity, and reusability is crucial. Investigating novel, cost-effective biocatalysts and greener chemical synthesis pathways could also be beneficial.

Behavior in Diverse Matrices: Understanding this compound's stability and release kinetics in various product formulations (e.g., emulsions, solid dispersions, high-temperature food processing) is essential for maximizing its impact and longevity. Its interaction with other ingredients, such as tannins in wine or emulsifiers in cosmetics, could be further elucidated nih.gov.

Natural Occurrence and Biosynthesis: While detected in several fruits, comprehensive studies mapping its precise natural occurrence, biosynthesis pathways in different plant species, and potential as a biomarker for fruit consumption or authenticity could offer new insights.

Emerging Technologies and Methodologies for this compound Research

The advancement of analytical and synthetic technologies offers exciting opportunities for this compound research.

Advanced Analytical Techniques: High-resolution mass spectrometry (e.g., LC-MS/MS, GC-MS/MS) combined with olfactometry (GC-O) can provide more detailed characterization of this compound's presence, its isomers, and its contribution to complex aroma profiles, even at trace levels oeno-one.eufediol.euilsi.eu. Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed structural elucidation and purity assessment.

Biocatalysis and Enzyme Engineering: Advances in enzyme discovery, directed evolution, and protein engineering can lead to the development of highly specific and efficient lipases or esterases for the regioselective and stereoselective synthesis of this compound. This could also include the engineering of enzymes for improved stability in non-aqueous environments or under industrial processing conditions mdpi.comwur.nljmb.or.krjmb.or.krnih.gov.

Computational Chemistry and Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can help predict the sensory properties of this compound and its analogues, as well as understand enzyme-substrate interactions for optimized biocatalytic synthesis. Predictive modeling can also be used to assess its stability and release profiles in different product matrices.

Process Intensification and Continuous Flow Chemistry: Exploring continuous flow reactors for esterification reactions, potentially coupled with immobilized enzymes, could offer significant advantages in terms of reaction control, efficiency, scalability, and safety compared to traditional batch processes.

Broader Implications of this compound Research for Science and Industry

The ongoing research into this compound has significant implications across scientific disciplines and industrial sectors.

Advancement of Green Chemistry: The focus on biocatalytic synthesis and optimization aligns with the principles of green chemistry, promoting sustainable production methods that reduce waste, energy consumption, and the use of hazardous chemicals. This contributes to a more environmentally responsible chemical industry.

Innovation in Flavor and Fragrance Industries: A deeper understanding of this compound's sensory properties and its interactions with other compounds can drive innovation in creating novel, complex, and appealing flavors and fragrances. This caters to evolving consumer preferences for natural, authentic, and personalized sensory experiences.

Biotechnology and Enzyme Applications: Research into this compound synthesis using immobilized enzymes contributes to the broader field of industrial biotechnology, showcasing the potential of biocatalysis for producing high-value chemicals. The development of robust and reusable biocatalysts has implications for the synthesis of other esters and fine chemicals.

Food Science and Nutrition: Understanding this compound's role in natural food aromas can inform food product development, potentially leading to improved taste profiles and the creation of more natural flavor enhancers. Its presence in fruits might also serve as a marker for food authenticity or quality.

Materials Science: While not a primary focus, the esterification reactions involved in this compound synthesis are fundamental to polymer chemistry. Insights gained from optimizing ester synthesis could indirectly benefit research into biodegradable polymers or other ester-based materials.

Q & A

Q. What are the optimal conditions for synthesizing Hexyl butyrate via acid-catalyzed esterification?

this compound is typically synthesized via esterification of butyric acid with hexanol using sulfuric acid as a catalyst. Key parameters include:

  • Molar ratio : A 1:1.2 molar ratio of butyric acid to hexanol minimizes side reactions .
  • Temperature : Reflux at 140–150°C (boiling point of hexanol) for 4–6 hours ensures efficient conversion .
  • Catalyst loading : 1–2% (v/v) concentrated H₂SO₄ balances reaction rate and post-reaction purification challenges . Post-synthesis, neutralize the catalyst with sodium bicarbonate and purify via fractional distillation (boiling point: 204–206°C) .

Q. Which spectroscopic methods are most effective for confirming this compound’s structural identity?

  • IR spectroscopy : Look for ester carbonyl (C=O) absorption at ~1740 cm⁻¹ and C-O stretching at 1200–1100 cm⁻¹ .
  • ¹H NMR : Characteristic peaks include triplet δ 0.90–0.95 ppm (terminal CH₃ of hexyl chain), δ 2.28–2.32 ppm (CH₂ adjacent to carbonyl), and δ 4.05–4.10 ppm (ester-linked CH₂) .
  • GC-MS : Use a polar column (e.g., DB-WAX) for retention time alignment and fragmentation pattern verification (base peak at m/z 73 for butyrate moiety) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation (vapor density: 5.9, heavier than air) .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact (no significant irritation reported, but precaution advised) .
  • Storage : Keep in airtight containers away from ignition sources (flash point: 81.1°C; classified as flammable) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound (e.g., boiling point variations)?

Discrepancies (e.g., boiling points ranging from 204–208°C ) often arise from differences in synthesis conditions or purity. To address this:

  • Purification : Use fractional distillation with a high-precision column (≥15 theoretical plates) to isolate ≥99% pure product .
  • Validation : Cross-reference with certified standards (e.g., TCI America’s 98.0+% grade) and report measurement conditions (e.g., ambient pressure calibration) .

Q. What methodologies are recommended for quantifying this compound in complex biological matrices (e.g., plant volatiles)?

  • Sample preparation : Perform headspace solid-phase microextraction (HS-SPME) using a 65 µm PDMS/DVB fiber to capture volatile esters .
  • GC-MS parameters : Use splitless injection (250°C), a 30 m × 0.25 mm DB-5MS column, and a temperature gradient from 40°C (2 min) to 250°C at 10°C/min .
  • Quantitation : Employ internal standards (e.g., deuterated this compound) to correct for matrix effects and ensure recovery rates >90% .

Q. How does this compound’s stability vary under different pH and temperature conditions?

  • Thermal stability : Decomposition occurs above 250°C, releasing butyric acid and hexanol. Monitor via thermogravimetric analysis (TGA) under nitrogen .
  • Hydrolytic stability : Susceptible to base-catalyzed hydrolysis (e.g., half-life <1 hour in 1M NaOH at 25°C). For long-term storage, maintain pH 5–7 and avoid aqueous environments .

Methodological Guidance for Experimental Design

Q. How should researchers design experiments to study this compound’s role in flavor chemistry?

  • Sensory analysis : Conduct threshold detection studies using trained panels to correlate concentration (ppm) with perceived fruity/sweet notes .
  • Synergistic effects : Test binary/ternary mixtures with other esters (e.g., ethyl butyrate) to identify flavor-enhancing interactions .
  • Stability during processing : Simulate thermal treatments (e.g., pasteurization at 85°C for 30 min) and quantify degradation via GC-MS .

Q. What strategies ensure reproducibility in this compound synthesis across laboratories?

  • Standardized protocols : Adopt IUPAC guidelines for esterification, including detailed reporting of catalyst type, solvent (if any), and purification steps .
  • Inter-lab validation : Share batches with partner labs for NMR/GC-MS cross-validation and publish raw spectral data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.